

Spirometric Measurements in Clinical Trials of Domiodol: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Domiodol

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Application Notes

Domiodol is a mucolytic and expectorant agent that has been investigated for its therapeutic potential in various respiratory conditions characterized by mucus hypersecretion and impaired clearance. Clinical trials have utilized spirometry as a key tool to objectively assess the efficacy of **Domiodol** on pulmonary function. These notes provide an overview of the clinical application of spirometric measurements in trials involving **Domiodol**, its mechanism of action, and observed effects.

Mechanism of Action

Domiodol's primary mechanism of action is as a mucolytic agent, which involves increasing the volume of respiratory tract fluid and reducing the viscosity of sputum. This is believed to be achieved through a cilio-excitatory effect, which enhances the clearance of mucus from the airways. Some evidence also suggests that **Domiodol** may possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, as well as antioxidant capabilities. By improving mucus clearance and potentially reducing inflammation, **Domiodol** aims to alleviate airway obstruction and improve overall lung function.

Clinical Studies Overview

Clinical trials investigating **Domiodol** have been conducted in both pediatric and adult populations with various bronchopulmonary diseases.

- **Pediatric Studies:** In a notable double-blind, placebo-controlled trial in children aged approximately 9 years with acute or acute-on-chronic bronchopulmonary diseases, **Domiodol** was administered orally at a dose of 0.5 mg/kg three times daily for 14 days. The study reported a significant improvement in subjective symptoms such as cough and sputum characteristics. Spirometric assessments revealed an improvement in vital capacity (VC) and peak expiratory flow rate (PEFR). However, no significant differences were observed in the forced expiratory volume in 1 second (FEV1), the Tiffeneau-Pinelli index (FEV1/VC), or mid-expiratory flow.
- **Adult Studies:** In adults with chronic obstructive lung disease (COPD), a double-blind trial comparing **Domiodol** with S-carboxymethylcysteine reported positive effects on both clinical and functional parameters for both drugs, with **Domiodol** showing a more rapid onset of action. Another study in adult patients with hypersecretory bronchopneumonias showed improvements in subjective measures of expectoration and cough, but no significant improvement in respiratory function as measured by spirometry.

These findings suggest that **Domiodol**'s primary impact on spirometry may be related to changes in lung volumes (as reflected by vital capacity) and large airway function (as indicated by peak expiratory flow rate), likely secondary to its mucolytic effects. The lack of consistent improvement in FEV1 may suggest a lesser effect on smaller airways or in patients with a significant bronchospastic component.

Data Presentation

The following tables summarize the key characteristics and outcomes of representative clinical trials of **Domiodol** that included spirometric measurements.

Table 1: Pediatric Clinical Trial of Domiodol in Bronchopulmonary Diseases

Study Design	Double-blind, placebo-controlled
Patient Population	30 children (mean age 9.33 years) with acute or acute-on-chronic bronchopulmonary diseases
Treatment Regimen	Domiodol 0.5 mg/kg orally, three times daily for 14 days
Spirometric Parameters Measured	Vital Capacity (VC), Peak Expiratory Flow Rate (PEFR), Forced Expiratory Volume in 1 second (FEV1), Tiffeneau-Pinelli Index (FEV1/VC), Mid-Expiratory Flow
Spirometric Outcomes	- Improved: Vital Capacity, Peak Expiratory Flow Rate- No significant difference: FEV1, Tiffeneau-Pinelli Index, Mid-Expiratory Flow

Table 2: Adult Clinical Trial of Domiodol in Chronic Obstructive Lung Disease

Study Design	Double-blind, comparative trial
Patient Population	40 adult patients with Chronic Obstructive Lung Disease (COPD)
Treatment Regimen	Domiodol (dosage not specified in abstract) vs. S-carboxymethylcysteine
Spirometric Parameters Measured	Not explicitly detailed in the abstract, referred to as "functional effects"
Spirometric Outcomes	Both drugs showed a positive effect on clinical and functional parameters. Domiodol was noted to have a more rapid onset of action.

Table 3: Adult Clinical Trial of Domiodol in Hypersecretory Bronchopneumonias

Study Design	Double-blind, comparative trial
Patient Population	Adult patients with acute and chronic bronchitis, and acute exacerbations of chronic hypersecretory bronchitis
Treatment Regimen	Domiodol (dosage not specified in abstract) vs. Sobrerol
Spirometric Parameters Measured	Respiratory function tests (specific parameters not detailed in the abstract)
Spirometric Outcomes	No improvement in respiratory functions was observed, despite improvements in subjective measures of expectoration and cough.

Experimental Protocols

Detailed spirometry protocols from the original **Domiodol** clinical trials are not publicly available. Therefore, the following is a standardized protocol for conducting spirometry in clinical trials, based on the American Thoracic Society (ATS) and European Respiratory Society (ERS) guidelines. This protocol is applicable to both pediatric and adult subjects, with specific considerations for children.

Subject Preparation

- **Informed Consent:** Obtain written informed consent from the subject or their legal guardian.
- **Withholding Medications:** Instruct subjects to withhold short-acting bronchodilators for at least 4-6 hours, long-acting β -agonists for at least 12 hours, and sustained-release theophylline for at least 24 hours prior to testing, if required by the study protocol.
- **Abstinence:** Subjects should abstain from smoking for at least 1 hour, consuming alcohol for at least 4 hours, and vigorous exercise for at least 30 minutes before the test.

- **Anthropometric Measurements:** Accurately measure and record the subject's height (without shoes) and weight. Age and sex must also be recorded.
- **Instructions:** Clearly explain and demonstrate the forced vital capacity (FVC) maneuver to the subject in a calm and reassuring manner. For children, use age-appropriate language and encouragement.

Equipment

- **Spirometer:** Use a spirometer that meets the 2019 ATS/ERS technical standards for accuracy and precision.
- **Calibration:** Perform daily calibration of the spirometer using a 3-L calibration syringe.
- **Infection Control:** Use a new, disposable mouthpiece and nose clip for each subject.

Spirometry Procedure (Forced Vital Capacity Maneuver)

- The subject should be seated upright in a chair with their feet flat on the floor.
- Apply a nose clip to prevent air leakage through the nostrils.
- Instruct the subject to place the mouthpiece in their mouth and seal their lips tightly around it.
- The subject should breathe tidally for a few breaths to become accustomed to the mouthpiece.
- Instruct the subject to inhale as deeply and rapidly as possible.
- Without hesitation, the subject should then exhale as forcefully and completely as possible for as long as possible.
- Encourage the subject to continue exhaling until no more air can be expelled. A minimum of 6 seconds of exhalation is recommended for adults, and at least 3 seconds for children.
- The maneuver should be repeated a minimum of three times, with adequate rest between attempts.

Quality Control and Acceptability Criteria (per ATS/ERS 2019)

- **Start of Test:** The start of the test must be explosive, with a back-extrapolated volume (BEV) of less than 5% of the FVC or 150 mL, whichever is greater.
- **End of Test:** The subject should show a plateau in the volume-time curve (less than 25 mL of volume change in the last second of exhalation) or have reached a reasonable duration of exhalation (e.g., >6 seconds for adults).
- **No Artifacts:** The maneuver should be free from artifacts such as coughing in the first second, glottis closure, early termination, or a leak.
- **Reproducibility:** At least two acceptable maneuvers should be obtained where the difference between the largest and second-largest FVC is ≤ 150 mL and the difference between the largest and second-largest FEV1 is ≤ 150 mL. For subjects with an FVC of < 1 L, the tolerance is ≤ 100 mL for both FVC and FEV1.

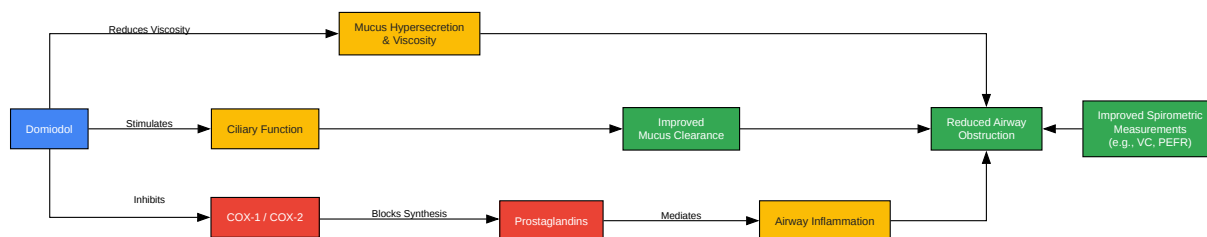
Measured Parameters

The primary spirometric parameters to be recorded and analyzed include:

- Forced Vital Capacity (FVC)
- Forced Expiratory Volume in 1 second (FEV1)
- FEV1/FVC ratio
- Peak Expiratory Flow (PEF)
- Forced Expiratory Flow at 25-75% of FVC (FEF25-75%)

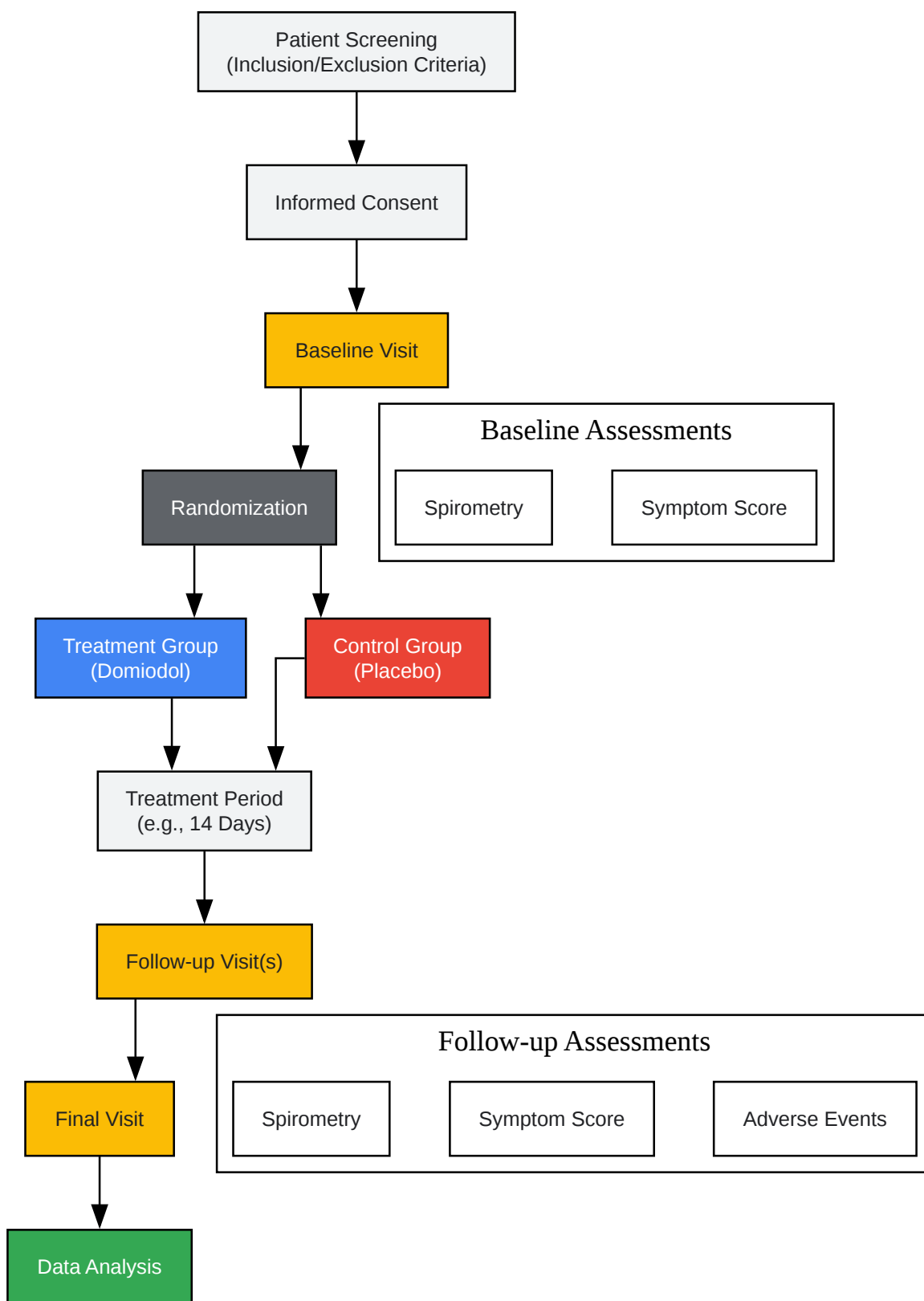
Mandatory Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Proposed mechanism of action of **Domiodol**.



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Caption: Experimental workflow for a **Domiodol** clinical trial.

- To cite this document: BenchChem. [Spirometric Measurements in Clinical Trials of Domiodol: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211878#spirometric-measurements-in-clinical-trials-of-domiodol]

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